
2-((4-(3-(Thiophen-2-yl)ureido)but-2-yn-1-yl)oxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(3-(Thiophen-2-yl)ureido)but-2-yn-1-yl)oxy)benzamide (TU-100) is a novel compound that has gained significant attention in recent years due to its potential as a therapeutic agent. TU-100 is a synthetic compound that is derived from the traditional Japanese medicine, Daikenchuto. It has been found to possess various pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects.
Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
The compound has been a subject of interest in crystallography to understand its structural properties. For instance, a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide:N,N-dimethylformamide, was synthesized and its structure determined by X-ray diffraction, showcasing the importance of such compounds in understanding molecular and crystalline structures (Sharma et al., 2016).
Heterocyclic Synthesis
This compound is also significant in the synthesis of heterocyclic compounds. Research has delved into the reactivity of thiophenylhydrazonoacetates towards a variety of nitrogen nucleophiles to yield diverse heterocyclic derivatives, demonstrating the compound's role in facilitating the creation of potentially bioactive molecules (Mohareb et al., 2004).
Pharmacological Applications
In pharmacological research, studies have highlighted the synthesis of derivatives and their evaluation for antitumor activities, with some compounds displaying significant anticancer activity. This underscores the therapeutic potential of such molecules in cancer treatment (Sakr et al., 2020).
Synthetic Methodologies
The compound's utility extends to synthetic methodologies, where its derivatives serve as precursors or intermediates in the synthesis of more complex molecules. Research on the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and their antinociceptive activity study showcases its application in creating new therapeutic agents (Shipilovskikh et al., 2020).
Advanced Material Research
Moreover, the compound's structural motifs are integral to the development of advanced materials. The synthesis and characterization of complexes with thiophene-2-glyoxal derived Schiff bases, for example, highlight their potential in bioinorganic chemistry and as antimicrobial agents, suggesting applications beyond pharmacology (Singh et al., 2009).
Safety and Hazards
While specific safety and hazard information for “2-((4-(3-(Thiophen-2-yl)ureido)but-2-yn-1-yl)oxy)benzamide” is not available, it’s worth noting that compounds containing a thiophen-2-yl group can have certain hazards. For instance, 4-(Thiophen-2-yl)aniline has been classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .
Propiedades
IUPAC Name |
2-[4-(thiophen-2-ylcarbamoylamino)but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c17-15(20)12-6-1-2-7-13(12)22-10-4-3-9-18-16(21)19-14-8-5-11-23-14/h1-2,5-8,11H,9-10H2,(H2,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAYDKVVUSUSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-3-[(4-chlorophenyl)sulfanyl]-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2741337.png)
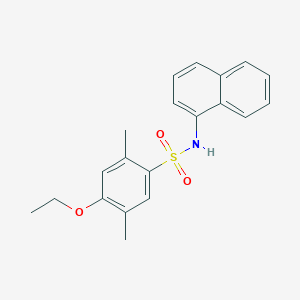

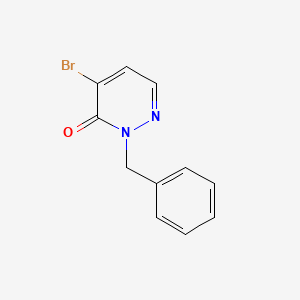
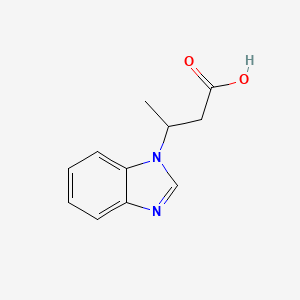

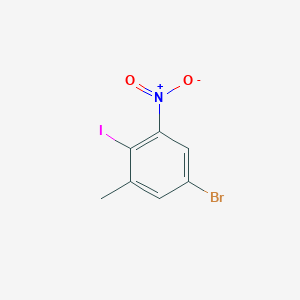
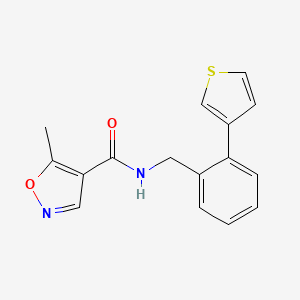
![6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)


![1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2741355.png)
![6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2741357.png)
